1-[4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine
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Overview
Description
1-[4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a benzenesulfonyl group, and an imidazole moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 1-[4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the Sulfanyl Group: The sulfanyl group is typically introduced through a thiolation reaction, where a thiol reacts with an appropriate electrophile.
Coupling Reactions: The final coupling of the imidazole, benzenesulfonyl, and piperidine moieties is achieved through a series of nucleophilic substitution and condensation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, providing insights into its stability and reactivity.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar compounds to 1-[4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine include:
- 1-[4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]morpholine
- 1-[4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]pyrrolidine
- 1-[4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]azepane
These compounds share similar structural features but differ in the heterocyclic ring, which can influence their chemical properties and biological activities
Properties
IUPAC Name |
[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c27-21(18-7-9-20(10-8-18)33(30,31)24-12-2-1-3-13-24)25-14-11-23-22(25)32-16-17-5-4-6-19(15-17)26(28)29/h4-10,15H,1-3,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBAYTGWAZGEIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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